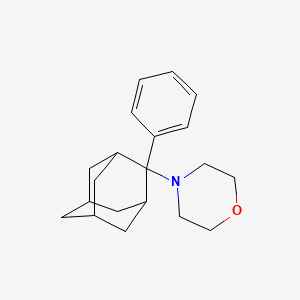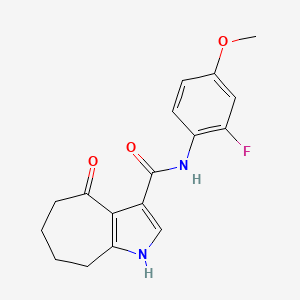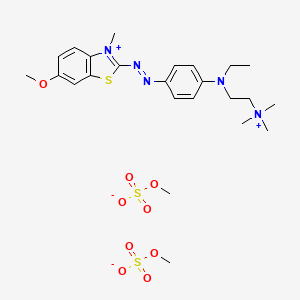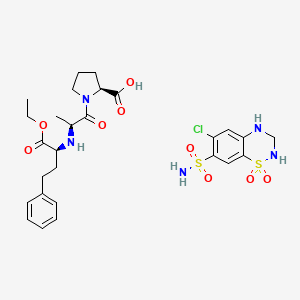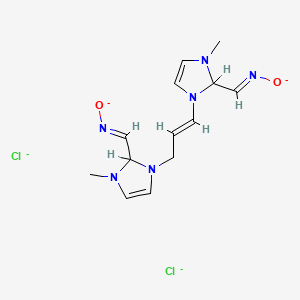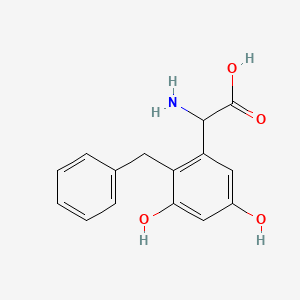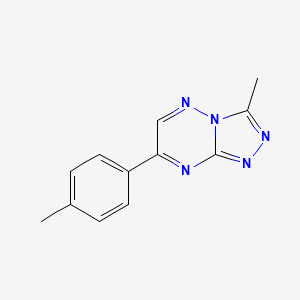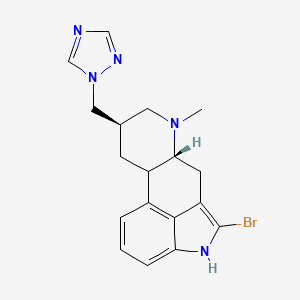
Meso-nordihydroguaiaretic acid tetrapropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meso-nordihydroguaiaretic acid tetrapropionate is a derivative of nordihydroguaiaretic acid, a phenolic lignan primarily extracted from the creosote bush, Larrea tridentata . This compound is known for its potent antioxidant properties and has been used in traditional medicine for treating various ailments . The tetrapropionate derivative is synthesized to enhance the compound’s stability and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of meso-nordihydroguaiaretic acid tetrapropionate typically involves the esterification of nordihydroguaiaretic acid with propionic anhydride in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using column chromatography to obtain the pure tetrapropionate derivative.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade propionic anhydride and catalysts to achieve high yields. The purification process may include additional steps such as recrystallization to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Meso-nordihydroguaiaretic acid tetrapropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert the quinones back to the original phenolic structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, reduced phenolic compounds, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Meso-nordihydroguaiaretic acid tetrapropionate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of meso-nordihydroguaiaretic acid tetrapropionate involves its potent antioxidant activity. The compound scavenges reactive oxygen species, thereby reducing oxidative stress . It also inhibits lipoxygenases, which are enzymes involved in the metabolism of arachidonic acid to pro-inflammatory leukotrienes . This inhibition reduces inflammation and has potential therapeutic effects in various diseases .
Vergleich Mit ähnlichen Verbindungen
Meso-nordihydroguaiaretic acid tetrapropionate is unique due to its enhanced stability and bioavailability compared to its parent compound, nordihydroguaiaretic acid . Similar compounds include:
Nordihydroguaiaretic acid: The parent compound with potent antioxidant properties but lower stability.
Acetyl nordihydroguaiaretic acid: Another derivative with improved stability and bioavailability.
Dihydroguaiaretic acid: A related lignan with similar antioxidant properties.
These compounds share similar biological activities but differ in their stability, bioavailability, and specific applications .
Eigenschaften
CAS-Nummer |
119189-40-1 |
|---|---|
Molekularformel |
C30H38O8 |
Molekulargewicht |
526.6 g/mol |
IUPAC-Name |
[4-[(2S,3R)-4-[3,4-di(propanoyloxy)phenyl]-2,3-dimethylbutyl]-2-propanoyloxyphenyl] propanoate |
InChI |
InChI=1S/C30H38O8/c1-7-27(31)35-23-13-11-21(17-25(23)37-29(33)9-3)15-19(5)20(6)16-22-12-14-24(36-28(32)8-2)26(18-22)38-30(34)10-4/h11-14,17-20H,7-10,15-16H2,1-6H3/t19-,20+ |
InChI-Schlüssel |
LZYAHGGVARLOFY-BGYRXZFFSA-N |
Isomerische SMILES |
CCC(=O)OC1=C(C=C(C=C1)C[C@@H](C)[C@@H](C)CC2=CC(=C(C=C2)OC(=O)CC)OC(=O)CC)OC(=O)CC |
Kanonische SMILES |
CCC(=O)OC1=C(C=C(C=C1)CC(C)C(C)CC2=CC(=C(C=C2)OC(=O)CC)OC(=O)CC)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




